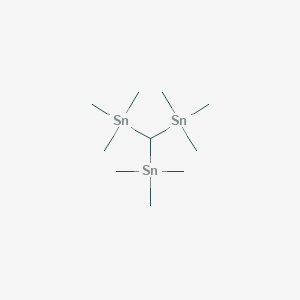
Stannane, methylidynetris[trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, methylidynetris[trimethyl-], also known as trimethylstannylmethane, is an organotin compound with the formula (CH₃)₃SnCH₂Sn(CH₃)₃. This compound belongs to the class of organotin compounds, which are characterized by the presence of tin-carbon bonds. Organotin compounds have a wide range of applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Stannane, methylidynetris[trimethyl-], can be synthesized through several methods. One common method involves the reaction of trimethyltin chloride with a suitable organometallic reagent, such as methyllithium or methylmagnesium bromide. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction can be represented as follows:
(CH3)3SnCl+CH3Li→(CH3)3SnCH3+LiCl
Another method involves the stannylation of an alkyl halide with hexamethyldistannane. This reaction is operationally convenient and offers good functional group tolerance .
Industrial Production Methods
Industrial production of stannane, methylidynetris[trimethyl-], often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is typically achieved through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Stannane, methylidynetris[trimethyl-], undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state organotin species.
Substitution: The compound can undergo substitution reactions with various nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Common reagents used in the reactions of stannane, methylidynetris[trimethyl-], include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as halides (e.g., chloride, bromide) or alkoxides (e.g., methoxide, ethoxide).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: Can produce trimethyltin oxide or trimethyltin hydroxide.
Reduction: Can yield lower oxidation state organotin compounds.
Substitution: Can result in the formation of various organotin derivatives, such as trimethyltin halides or alkoxides.
Aplicaciones Científicas De Investigación
Stannane, methylidynetris[trimethyl-], has several scientific research applications, including:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of stannane, methylidynetris[trimethyl-], involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also participate in coordination chemistry, forming complexes with metal ions or other ligands. The specific molecular targets and pathways involved depend on the particular application and reaction context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to stannane, methylidynetris[trimethyl-], include other organotin compounds, such as:
Trimethyltin chloride: (CH₃)₃SnCl
Tributyltin chloride: (C₄H₉)₃SnCl
Tetraalkynylstannanes: Compounds with the general formula (RCC)₄Sn.
Uniqueness
Stannane, methylidynetris[trimethyl-], is unique due to its specific structure and reactivity. Its ability to form stable carbon-tin bonds and participate in various chemical reactions makes it a valuable compound in both research and industrial applications. Additionally, its relatively low toxicity compared to other organotin compounds enhances its utility in various fields.
Propiedades
Número CAS |
56177-42-5 |
|---|---|
Fórmula molecular |
C10H28Sn3 |
Peso molecular |
504.5 g/mol |
Nombre IUPAC |
bis(trimethylstannyl)methyl-trimethylstannane |
InChI |
InChI=1S/9CH3.CH.3Sn/h9*1H3;1H;;; |
Clave InChI |
WBEONPXIGYQPPA-UHFFFAOYSA-N |
SMILES canónico |
C[Sn](C)(C)C([Sn](C)(C)C)[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


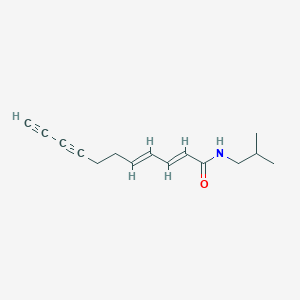
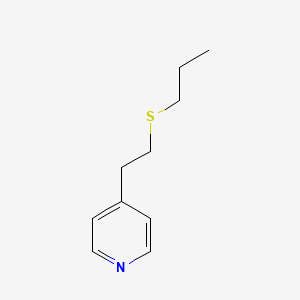
![Imino-[4-methoxycarbonyl-1-(4-methoxycarbonylphenyl)-2-oxo-pyrrol-3-ylidene]azanium](/img/structure/B14161439.png)
![Methyl 3-[(3-chlorobenzoyl)amino]-4-methylbenzoate](/img/structure/B14161444.png)
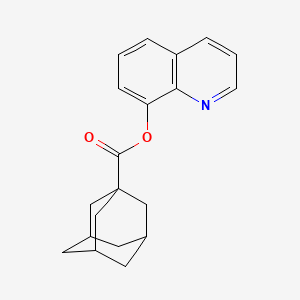
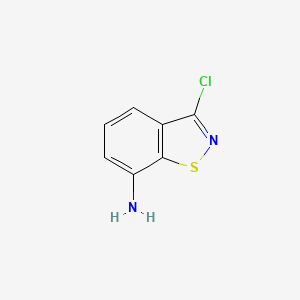
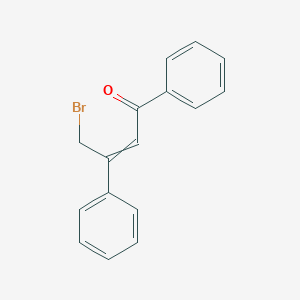
![1-[(5-dec-9-enyl-1H-1,2,4-triazol-3-yl)sulfanyl]propan-2-one](/img/structure/B14161464.png)

![5-oxido-11,12-dihydrobenzo[c][1,2]benzodiazocin-5-ium](/img/structure/B14161473.png)
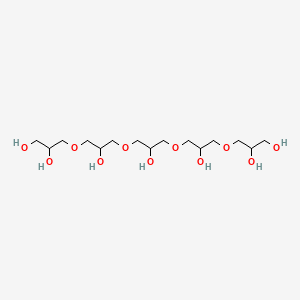


![4-[(2-methylbenzylidene)amino]-3-(2-pyridyl)-1H-1,2,4-triazole-5-thione](/img/structure/B14161514.png)
